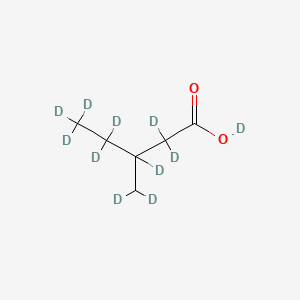

(+/-)-3-Methylpentanoic-D11 acid

描述

Significance of Deuterated Analogs in Advanced Analytical and Mechanistic Studies

Deuterated analogs, molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), are indispensable in advanced analytical and mechanistic studies. The increased mass of deuterium imparts a distinct mass spectrometric signature, allowing for clear differentiation from their non-labeled counterparts. This property is fundamental to the isotope dilution mass spectrometry (IDMS) technique, where a known amount of a deuterated standard is added to a sample. nih.govnih.gov By measuring the ratio of the analyte to its deuterated internal standard, highly accurate and precise quantification can be achieved, effectively compensating for sample loss during preparation and variations in instrument response. nih.govcore.ac.uk

Beyond quantitative analysis, the substitution of hydrogen with deuterium creates a stronger chemical bond (C-D versus C-H). This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down reactions where the cleavage of this bond is the rate-determining step. masonaco.org By studying the KIE, researchers can gain profound insights into reaction mechanisms, identifying which bonds are broken and formed during a chemical transformation. lipotype.com This has been instrumental in fields ranging from drug metabolism to environmental science. mdpi.com

Rationale for Utilizing Deuterated Branched-Chain Fatty Acids as Research Probes in Biological Systems

Branched-chain fatty acids (BCFAs) are a class of lipids found in various biological systems, often originating from microbial metabolism or dietary sources. lipotype.comnih.gov They play crucial roles in maintaining cell membrane fluidity and are implicated in various physiological and pathological processes. lipotype.com The study of BCFAs provides a window into the activity of the gut microbiota and can serve as biomarkers for certain metabolic disorders. mdpi.com

Deuterated BCFAs, such as (+/-)-3-Methylpentanoic-D11 acid, are invaluable research probes for several reasons:

Tracing Metabolic Pathways: By introducing a deuterated BCFA into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). nih.gov This allows for the detailed mapping of metabolic pathways and the identification of novel metabolites.

Investigating Microbial Metabolism: The gut microbiome produces a diverse array of BCFAs through the fermentation of proteins and amino acids. mdpi.com Using deuterated precursors can help to elucidate the specific metabolic contributions of different microbial species. mdpi.com

Accurate Quantification in Complex Matrices: Biological samples like plasma, feces, and tissues are incredibly complex. The use of deuterated BCFAs as internal standards in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is essential for accurate and reliable quantification of their endogenous counterparts, overcoming matrix effects that can interfere with the analysis. nih.govnih.govshimadzu.com

Overview of Academic Research Trajectories for this compound in Scientific Inquiry

While direct research focusing solely on this compound is specialized, its utility is underscored by the broader research landscape of short-chain and branched-chain fatty acid analysis. The scientific inquiry into its non-deuterated analog, 3-methylpentanoic acid, and related compounds points to several key research trajectories where the deuterated form is or would be, a critical tool.

Table 1: Research Applications of 3-Methylpentanoic Acid and the Implied Role of its Deuterated Analog

| Research Area | Application of 3-Methylpentanoic Acid | Implied Role of this compound | Key Analytical Techniques |

| Metabolomics | Identified as one of 14 short-chain fatty acids in a sensitive GC-MS quantification method for biological samples. nih.gov | Serves as an ideal internal standard for accurate quantification in complex matrices like serum and feces. nih.govshimadzu.com | GC-MS, LC-MS/MS |

| Microbiome Research | A product of microbial fermentation, its levels can indicate specific gut microbiota activity. mdpi.com | Used to trace the metabolic pathways of gut bacteria and quantify their production of BCFAs. | GC-MS, SPME-GC-MS |

| Clinical Biomarker Discovery | Investigated as a potential volatile organic compound (VOC) biomarker in breath or urine for diagnosing diseases. nih.govnih.gov | Essential for validating analytical methods and for use in isotope dilution studies to confirm biomarker identity and concentration. | GC-MS, GC-IMS |

| Food Science and Fragrance Industry | A component contributing to the flavor and aroma profile of certain foods and used as a fragrance ingredient. nih.govmdpi.comfoodb.ca | Used as a standard for quality control and quantitative analysis in food and fragrance products. | GC-MS |

One significant area of research is the development of robust analytical methods for the comprehensive profiling of short-chain and branched-chain fatty acids in various biological matrices. A study by Jasbi et al. (2019) detailed a highly sensitive method for quantifying 14 SCFAs, including 3-methylpentanoic acid, in serum and fecal samples using GC-MS. nih.gov The use of an internal standard is crucial in such methods to ensure accuracy, and a deuterated analog like this compound is the gold standard for this purpose.

Furthermore, the role of BCFAs as products of gut microbial metabolism is an active area of investigation. Research into the link between diet, the microbiome, and host health often involves the quantification of fecal and plasma SCFAs and BCFAs. mdpi.comnih.gov In these studies, precise measurement is paramount, and the use of stable isotope-labeled internal standards is a prerequisite for obtaining reliable data.

The investigation of volatile organic compounds (VOCs) as non-invasive biomarkers for diseases is another promising research trajectory. nih.govnih.gov As 3-methylpentanoic acid is a volatile compound, its presence and concentration in breath or urine could be indicative of certain pathological states. The development and validation of such diagnostic tests would heavily rely on the use of deuterated standards like this compound for method validation and as an internal standard in clinical assays.

Structure

3D Structure

属性

分子式 |

C₆HD₁₁O₂ |

|---|---|

分子量 |

127.23 |

同义词 |

3-Methyl-n-valeric-d11 acid; 3-Methylvaleric-d11 acid; β-Methylvaleric-d11 acid |

产品来源 |

United States |

Synthesis and Isotopic Characterization of Deuterated Branched Chain Fatty Acids

Methodological Advances in the Preparation of Deuterated Organic Compounds

The preparation of deuterated organic compounds has seen significant advancements, moving towards more efficient and selective methods. nih.gov Traditional approaches often involved harsh reaction conditions or the use of expensive and labor-intensive deuterium (B1214612) sources like D2 gas. nih.gov Modern strategies focus on direct hydrogen-deuterium (H/D) exchange reactions, which can be achieved through various catalytic systems, including acid-base catalysis, transition metal catalysis, and organocatalysis. researchgate.netnih.govresearchgate.net These newer methods often utilize more accessible and cost-effective deuterium sources like heavy water (D2O). nih.govtn-sanso.co.jp

Strategies for Efficient Deuterium Incorporation and Site Specificity in Complex Molecular Structures

Achieving high levels of deuterium incorporation and controlling the specific sites of deuteration within a complex molecule are critical for the synthesis of effective isotopic labels. nih.govnih.govacs.org Site-specific deuteration is particularly important for mechanistic studies and for creating internal standards that closely mimic the analyte of interest.

Several strategies have been developed to achieve this precision. One common approach is the use of transition metal catalysts, such as palladium on carbon (Pd/C), which can facilitate H/D exchange reactions with D2O. nih.gov The choice of catalyst and reaction conditions can influence the degree and location of deuteration. For instance, platinum on alumina (B75360) has been used in flow synthesis systems with microwave heating to achieve high-efficiency H/D exchange in aromatic compounds. tn-sanso.co.jp

Another powerful strategy involves the total synthesis of the target molecule from deuterated starting materials. nih.govacs.org This approach offers the highest degree of control over the placement of deuterium atoms. For example, the synthesis of α-pinene isotopologues with deuterium at specific carbon atoms was achieved through a multi-step synthetic route starting from deuterated precursors. nih.govnih.govacs.org While effective, total synthesis can be less efficient for some applications compared to direct exchange methods. nih.govacs.org

Furthermore, organocatalytic methods are emerging as a valuable tool for site-selective deuteration. researchgate.net These methods can offer high selectivity without the need for transition metals, reducing the risk of metal contamination in the final product.

The table below summarizes various strategies for deuterium incorporation.

| Strategy | Catalyst/Reagent | Deuterium Source | Key Features |

| Transition Metal Catalysis | Palladium on Carbon (Pd/C) | D2O | Facilitates H/D exchange on various organic molecules. nih.gov |

| Transition Metal Catalysis | Platinum on Alumina | D2O | Used in flow synthesis with microwave heating for high efficiency. tn-sanso.co.jp |

| Total Synthesis | Deuterated Precursors | N/A | Offers precise control over deuterium placement. nih.govacs.org |

| Organocatalysis | e.g., N-heterocyclic carbenes | D2O | Provides high site-selectivity without transition metals. researchgate.net |

Approaches for Stereospecific Synthesis of Deuterated Chiral Molecules Relevant to Metabolic Studies

The synthesis of deuterated chiral molecules with specific stereochemistry is crucial for studying metabolic pathways, as enzymes often exhibit high stereoselectivity. nih.gov Creating these stereospecifically labeled compounds allows researchers to trace the metabolic fate of a particular enantiomer or diastereomer.

One approach involves the use of chiral synthons, which are readily available chiral molecules that can be chemically converted into the desired deuterated product while retaining the original stereochemistry. nih.gov For instance, chiral 2,3-dihydro-1,4-benzodithiine derivatives have been prepared from chiral sugar-derived synthons. nih.gov

Another strategy is to employ stereoselective enzymatic reactions to introduce deuterium. Enzymes can catalyze H/D exchange reactions with high stereospecificity, leading to the formation of a single enantiomer of the deuterated product. While not explicitly detailed in the provided search results for branched-chain fatty acids, this is a common and powerful technique in deuteration chemistry.

The development of methods for the controlled deuteration of fatty acids is also relevant. For example, a protocol for the tetradeuteration of straight-chain fatty acids at the α- and β-positions has been developed, which is valuable for tracking their metabolism. nih.gov While this example is for straight-chain fatty acids, similar principles could be applied to the synthesis of deuterated branched-chain fatty acids.

Rigorous Analytical Assessment of Isotopic Enrichment and Distribution

Following the synthesis of a deuterated compound, it is essential to accurately determine the level of isotopic enrichment (the percentage of molecules that contain deuterium) and the distribution of deuterium atoms within the molecule. researchgate.netrsc.org This is critical for ensuring the quality and reliability of the labeled compound for its intended application. rsc.org A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. researchgate.netrsc.org

Advanced Mass Spectrometric Techniques for Isotopic Purity and Labeling Pattern Analysis of Deuterated Analogs

Mass spectrometry (MS) is a primary tool for determining the isotopic purity of deuterated compounds. rsc.orgnih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between isotopologues (molecules that differ only in their isotopic composition) with high accuracy. nih.govresearchgate.net

The general strategy involves recording a full scan mass spectrum of the deuterated compound and then extracting and integrating the ion signals corresponding to the unlabeled (D0) and various deuterated (D1, D2, etc.) species. rsc.orgnih.gov The relative abundances of these ions are used to calculate the percentage of isotopic enrichment. rsc.orgnih.gov Liquid chromatography coupled with HRMS (LC-HRMS) can be used to separate the deuterated compound from any impurities before mass analysis, ensuring a more accurate determination of isotopic purity. rsc.orgnih.gov

Tandem mass spectrometry (MS/MS) can provide additional information about the location of deuterium atoms within the molecule. nih.gov By fragmenting the deuterated parent ion and analyzing the resulting fragment ions, it is often possible to deduce the positions of the deuterium labels. nih.gov

The table below outlines the application of different mass spectrometric techniques.

| Technique | Application | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity Determination | Percentage of isotopic enrichment by resolving and quantifying H/D isotopologues. rsc.orgnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of Complex Mixtures | Separation of the deuterated compound from impurities prior to mass analysis. nih.govrsc.org |

| Tandem Mass Spectrometry (MS/MS) | Positional Isomer Analysis | Information on the location of deuterium labels through fragmentation analysis. nih.gov |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Deuteration Verification and Structural Insights

¹H NMR spectroscopy is often the first step. The disappearance or reduction in the intensity of a proton signal indicates that deuteration has occurred at that position. wikipedia.org However, for highly deuterated compounds, the residual proton signals can be very weak. sigmaaldrich.com

²H (Deuterium) NMR is a more direct method for observing the incorporated deuterium. wikipedia.org It provides a spectrum where each peak corresponds to a deuterium atom in a specific chemical environment. wikipedia.org The chemical shifts in ²H NMR are similar to those in ¹H NMR, making spectral interpretation relatively straightforward. wikipedia.org

¹³C NMR spectroscopy is also highly informative. The presence of a deuterium atom on a carbon causes a characteristic upfield shift in the ¹³C NMR signal, known as an isotope shift. nih.gov By analyzing these shifts, the positions of deuteration can be confirmed. Furthermore, by decoupling both ¹H and ²H nuclei, it is possible to resolve the ¹³C signals of different isotopologues and quantify the degree of deuteration at specific sites. nih.gov

Two-dimensional (2D) NMR techniques, such as ¹H-¹³C heteronuclear single quantum coherence (HSQC) or heteronuclear multiple bond correlation (HMBC) spectroscopy, can provide detailed structural information and further confirm the positions of deuterium labeling by showing correlations between protons and carbons. cdnsciencepub.com

The following table summarizes the use of different NMR techniques in the analysis of deuterated compounds.

| NMR Technique | Application | Key Advantages |

| ¹H NMR | Initial assessment of deuteration | Simple and quick indication of deuterium incorporation. wikipedia.org |

| ²H NMR | Direct observation of deuterium | Provides a direct spectrum of the deuterium atoms. wikipedia.org |

| ¹³C NMR | Positional verification and quantification | Isotope shifts confirm deuteration sites; quantification is possible with appropriate techniques. nih.gov |

| 2D NMR | Detailed structural confirmation | Provides unambiguous assignment of deuterium positions through correlations. cdnsciencepub.com |

Application of +/ 3 Methylpentanoic D11 Acid in Quantitative Analytical Methodologies

Development of Stable Isotope Dilution Assays (SIDA) for Quantitative Analysis of Branched-Chain Fatty Acids

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique that relies on the addition of a known quantity of a stable isotope-labeled compound, such as (+/-)-3-Methylpentanoic-D11 acid, to a sample at the beginning of the analytical process. nist.gov This "internal standard" behaves chemically and physically identically to the endogenous analyte—in this case, 3-methylpentanoic acid and similar branched-chain fatty acids (BCFAs)—throughout extraction, purification, derivatization, and analysis.

The core principle of SIDA is the measurement of the ratio between the naturally occurring analyte and its isotopically labeled internal standard by mass spectrometry. nist.gov Because the ratio is measured, any loss of the analyte during sample processing is compensated for, as an equivalent percentage of the internal standard is also lost. nist.govnih.gov This approach effectively corrects for variations in sample recovery and mitigates the impact of matrix effects, such as ion suppression or enhancement in the mass spectrometer, which can significantly affect the quality of quantitative data. rsc.org The use of a stable isotope-labeled internal standard is considered the most reliable method for normalization in mass spectrometry-based analyses. rsc.org Consequently, employing this compound in SIDA allows for highly accurate and precise quantification of BCFAs, which are often found in low concentrations within complex biological matrices. lipotype.com

Optimization of Sample Preparation and Extraction Protocols for Diverse Biological and Environmental Matrices

The accurate quantification of branched-chain fatty acids begins with their efficient extraction from the sample matrix. Optimized sample preparation is crucial for minimizing analyte loss and removing interfering substances. Common biological matrices analyzed for fatty acids include plasma, serum, cells, and various tissues, while environmental samples can include soil and water. lipidmaps.orgnih.govjfda-online.comnih.gov

A hydrolysis step, often referred to as saponification, using a base like potassium hydroxide (B78521) (KOH), is typically required to release fatty acids from their esterified forms (e.g., in triglycerides or phospholipids), allowing for the analysis of the total fatty acid profile. lipidmaps.orgresearchgate.net Following hydrolysis, or for the analysis of free fatty acids, various extraction techniques are employed.

Common Extraction Techniques:

Liquid-Liquid Extraction (LLE): This is a widely used method. The Folch and Bligh-Dyer methods, which utilize a chloroform/methanol (B129727)/water solvent system, are classic examples. jfda-online.comnih.gov An adaptation of these methods uses a three-phase system of methyl tert-butyl ether (MTBE), methanol, and water for total lipid extraction. nih.gov

Solid-Phase Extraction (SPE): SPE is frequently used to clean up samples and enrich the fatty acid fraction. nih.gov It effectively separates lipids from other metabolites and contaminants that could interfere with chromatographic analysis or cause signal suppression in the mass spectrometer. nih.govnih.gov

To ensure the highest accuracy, this compound is added to the sample before any of these extraction steps. This ensures that it experiences the same processing conditions as the endogenous analyte, providing a reliable basis for quantification. nist.govnih.gov

Table 1: Comparison of Common Lipid Extraction Methods

| Method | Typical Solvents | Primary Application | Key Advantages | References |

|---|---|---|---|---|

| Folch / Bligh & Dyer | Chloroform, Methanol, Water | Total lipid extraction from tissues and plasma. | Well-established, high recovery for a broad range of lipids. | jfda-online.comnih.gov |

| MTBE Extraction | Methyl tert-butyl ether, Methanol, Water | Total lipid extraction, often considered a safer alternative to chloroform. | Efficient extraction, improved phase separation. | nih.gov |

| Solid-Phase Extraction (SPE) | Varies depending on sorbent material | Sample cleanup and fractionation of lipid classes. | Removes interferences, can isolate specific lipid classes. | nih.govnih.gov |

Derivatization Strategies for Enhanced Chromatographic Separation and Mass Spectrometric Detection of Fatty Acids

Derivatization is a chemical modification process often necessary to prepare fatty acids for analysis, particularly by gas chromatography-mass spectrometry (GC-MS). jfda-online.comsigmaaldrich.com The primary goals of derivatization are to increase the volatility and thermal stability of the fatty acids and to improve their chromatographic properties, leading to better separation and peak shapes. sigmaaldrich.comjianhaidulab.com

For GC-MS analysis, the most common strategy is the conversion of fatty acids into Fatty Acid Methyl Esters (FAMEs) . jfda-online.comjianhaidulab.com This is an esterification reaction typically catalyzed by an acidic reagent like boron trifluoride in methanol (BF₃-MeOH) or methanolic HCl. sigmaaldrich.commdpi.com FAMEs are more volatile and less polar than their corresponding free fatty acids, making them ideal for GC analysis. sigmaaldrich.com

For analyses requiring ultra-high sensitivity, especially using GC-MS with negative chemical ionization (NCI), fatty acids can be converted to Pentafluorobenzyl (PFB) esters . lipidmaps.orgjianhaidulab.comlipidmaps.org This derivatization imparts electrophilic properties to the molecule, significantly enhancing its signal in NCI-MS.

While liquid chromatography-mass spectrometry (LC-MS) can often analyze fatty acids directly, derivatization can still be employed to improve ionization efficiency and sensitivity. nih.govmdpi.com By modifying the carboxylic acid group, a permanent charge can be introduced, or the molecule's ability to be ionized can be enhanced, often leading to lower limits of detection. nih.govmdpi.com

Table 2: Common Derivatization Reagents for Fatty Acid Analysis

| Reagent | Derivative Formed | Analytical Platform | Purpose | References |

|---|---|---|---|---|

| Boron Trifluoride-Methanol (BF₃-MeOH) | Fatty Acid Methyl Ester (FAME) | GC-MS | Increases volatility and thermal stability. | sigmaaldrich.commdpi.com |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | GC-MS (NCI) | Greatly enhances sensitivity for trace analysis. | lipidmaps.orgjianhaidulab.comlipidmaps.org |

| 3-Picolylamine (3-PA) | Picolinyl Amide | LC-MS | Improves ionization efficiency in positive ESI mode. | mdpi.com |

Chromatographic-Mass Spectrometric Platforms for Precise Quantification Using this compound as Internal Standard

The combination of chromatography for separation and mass spectrometry for detection provides the high selectivity and sensitivity required for fatty acid analysis. The use of this compound is integral to achieving precision on these platforms.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile and Derivatized Fatty Acids

GC-MS is a robust and widely used technique for the quantitative analysis of fatty acids, which are typically analyzed as their more volatile ester derivatives. jfda-online.comjianhaidulab.comnih.gov In this method, the derivatized sample is injected into the GC, where different fatty acid esters are separated based on their boiling points and interaction with the capillary column. sigmaaldrich.com

Following separation, the compounds enter the mass spectrometer for detection. For quantitative analysis, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode . nih.govnih.gov SIM provides enhanced sensitivity by instructing the detector to monitor only a few specific mass-to-charge (m/z) ratios corresponding to the analyte of interest and its internal standard. nih.gov For example, the instrument would monitor a characteristic ion for the 3-methylpentanoic acid derivative and another for the this compound derivative.

The concentration of the endogenous fatty acid is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. jianhaidulab.com The use of this compound corrects for any variability in the derivatization reaction efficiency and injection volume. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Methodologies for Comprehensive Fatty Acid Profiling

LC-MS has emerged as a powerful platform for lipidomics, offering the ability to analyze a wide array of lipids, including free fatty acids, often with minimal or no derivatization. rsc.orgnih.govnih.gov Separation is typically achieved using reversed-phase liquid chromatography (RPLC) with columns like a C8 or C18, which separate fatty acids based on their chain length and degree of unsaturation. uni-wuppertal.denih.gov

For enhanced specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique, often utilizing a triple quadrupole or ion trap mass spectrometer, operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. unimi.it In an SRM experiment, a specific precursor ion (e.g., the deprotonated molecule of 3-methylpentanoic acid) is selected, fragmented, and a specific resulting product ion is monitored. This two-stage filtering process dramatically reduces chemical noise and increases confidence in analyte identification. nih.gov

The role of this compound as an internal standard is especially critical in LC-MS due to the prevalence of matrix effects in electrospray ionization (ESI). rsc.org Since the deuterated standard co-elutes with the unlabeled analyte, it experiences the same ionization conditions, allowing for accurate correction of any signal suppression or enhancement, thereby ensuring reliable quantification. nih.gov

Method Validation Parameters and Quality Control in Isotope Dilution Mass Spectrometry-Based Lipidomics

To ensure that an analytical method provides reliable and reproducible results, it must undergo a rigorous validation process. researchgate.netunibuc.ro In the context of SIDA-based lipidomics using this compound, validation establishes the performance characteristics of the assay. Key validation parameters and quality control measures are essential for robust and trustworthy data. nih.govfrontiersin.org

Key Method Validation Parameters:

Linearity and Range: This parameter establishes the concentration range over which the measured analyte response is directly proportional to its concentration. It is determined by analyzing a series of calibration standards to generate a calibration curve. A high coefficient of determination (r²) is required, typically >0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govplos.org These are often determined based on the signal-to-noise ratio (S/N), with common thresholds being S/N > 3 for LOD and S/N > 10 for LOQ. nih.gov

Precision: This measures the degree of agreement among replicate measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision assesses variability within a single day's run, while inter-day precision assesses variability across different days. nih.govresearchgate.net

Accuracy: This refers to the closeness of a measured value to the true or accepted value. It can be assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on samples spiked with a known amount of the analyte. nih.govunibuc.ro

Recovery: This measures the efficiency of the entire analytical procedure, including extraction. In isotope dilution methods, the consistent response of the internal standard, this compound, across samples confirms that it effectively corrects for analyte losses during sample preparation. nist.govresearchgate.net

Quality Control (QC): To monitor the performance of the analytical method over time, quality control (QC) samples are analyzed alongside the unknown samples in every batch. nih.govfrontiersin.org These QC samples are typically pooled samples or prepared at low, medium, and high concentrations to span the calibration range. Consistent results for the QC samples indicate that the analytical system is stable and performing as expected. nih.govfrontiersin.org

Table 3: Summary of Method Validation Parameters

| Parameter | Definition | Common Acceptance Criteria | References |

|---|---|---|---|

| Linearity (r²) | Correlation between concentration and instrument response. | > 0.99 | nih.gov |

| LOD (S/N) | Lowest detectable concentration. | > 3 | nih.gov |

| LOQ (S/N) | Lowest quantifiable concentration. | > 10 | nih.govplos.org |

| Precision (CV/RSD) | Agreement between replicate measurements. | Typically < 15-20% | nih.govresearchgate.net |

| Accuracy (% Bias) | Closeness to the true value. | Typically within ±15-20% | nih.govunibuc.ro |

Investigating Biochemical and Metabolic Pathways Utilizing +/ 3 Methylpentanoic D11 Acid As a Biochemical Tracer

Elucidation of Branched-Chain Fatty Acid and Amino Acid Catabolism Pathways

The catabolism of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine is intricately linked to fatty acid metabolism. nih.gov The use of stable isotope tracers, including deuterated compounds like (+/-)-3-methylpentanoic-D11 acid, enables researchers to follow the metabolic fate of these molecules.

Recent studies have highlighted the significant contribution of BCAA catabolism to the synthesis of both odd-chain and even-chain fatty acids in adipocytes. nih.gov For instance, research in 3T3-L1 adipocytes using 13C-labeled BCAA tracers demonstrated that leucine and isoleucine can contribute a substantial portion of the lipogenic acetyl-CoA pool, while valine and isoleucine are major sources for the propionyl-CoA pool, a primer for odd-chain fatty acid synthesis. nih.gov This underscores the high capacity of adipose tissue to metabolize BCAAs and its role in BCAA homeostasis. nih.govnih.gov

Tracing De Novo Lipogenesis and Fatty Acid Elongation Processes in Cellular and Organismal Models

De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic process. nih.gov Deuterated tracers like this compound are invaluable for quantifying the rates of DNL and fatty acid elongation. nih.govnsf.gov The deuterium (B1214612) atoms from the tracer are incorporated into newly synthesized fatty acid chains, allowing for their detection and quantification by mass spectrometry.

This approach has been applied in various cellular and organismal models to understand the regulation of DNL in different tissues, such as the liver and adipose tissue. nih.gov For example, studies have shown that in mammals, monomethyl branched-chain fatty acids (mmBCFAs) are not just derived from the diet but are also synthesized de novo. nih.govnih.gov This synthesis pathway involves the catabolism of BCAAs in the mitochondria, with the resulting branched-chain acyl-CoAs being used as primers by fatty acid synthase (FASN). nih.govnih.gov

Studies on Enzyme Promiscuity and Substrate Specificity in Lipid Biosynthesis and Degradation

The use of deuterated tracers has also shed light on the promiscuity of enzymes involved in lipid metabolism. nih.govnih.gov Fatty acid synthase, for example, predominantly produces straight-chain fatty acids using acetyl-CoA as a primer. However, research using labeled BCAA precursors has revealed that FASN can also utilize branched-chain acyl-CoAs, leading to the synthesis of mmBCFAs. nih.govnih.gov This demonstrates a level of substrate flexibility that contributes to the diversity of the lipidome. nih.gov Such studies are crucial for understanding how metabolic pathways are interconnected and how acyl-chain diversity is generated and regulated in different tissues. nih.gov

Quantitative Metabolic Flux Analysis (MFA) and Isotopic Fluxomics with Deuterium Labeling

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions. nih.govnih.govmdpi.com The use of stable isotope tracers, including deuterium-labeled compounds, is central to MFA. researchgate.netnih.gov By introducing a labeled substrate into a biological system and analyzing the isotopic enrichment in downstream metabolites, researchers can deduce the flow of atoms through the metabolic network. nih.govnih.gov

Deuterium labeling offers certain advantages in MFA. While 13C is a common isotope used in MFA, deuterium can provide complementary information, particularly in studying pathways involving water or specific hydrogenation/dehydrogenation reactions. nih.gov

Assessment of Carbon Flow and Turnover Rates in Complex Metabolic Networks

Deuterated tracers are instrumental in assessing the flow of carbon and the turnover rates of metabolites within intricate metabolic networks. nih.govelifesciences.org By measuring the rate of incorporation and loss of the deuterium label in various metabolites, researchers can calculate the flux through different pathways. nih.gov This provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone.

For example, dynamic deuterium metabolic imaging has been used to map glucose turnover kinetics in glioblastoma models, revealing differences in glycolytic lactate (B86563) turnover and the recycling of the glutamate-glutamine pool. elifesciences.org This highlights the ability of deuterium tracing to provide spatial and kinetic information about metabolic processes in vivo.

Applications in Systems Biology and Integration with Multi-Omics Data for Comprehensive Metabolic Understanding

The data generated from deuterated tracer studies can be integrated with other "omics" data (genomics, transcriptomics, proteomics) within a systems biology framework. nih.govresearchgate.nete-enm.orgnih.gov This multi-omics approach provides a more holistic and comprehensive understanding of metabolic regulation. nih.govresearchgate.nete-enm.orgnih.gov

By combining flux data from MFA with information on gene expression and protein levels, researchers can build more accurate and predictive models of cellular metabolism. embopress.org These integrated models can help to identify key regulatory nodes in metabolic networks and to understand how these networks respond to genetic or environmental perturbations. e-enm.orgembopress.org Ultimately, this approach aims to unravel the complex interplay between genes, proteins, and metabolites that governs cellular function. nih.govresearchgate.netnih.gov

Insights into Environmental and Microbial Metabolic Processes Using Deuterated Tracers

Deuterated tracers are not only valuable for studying metabolism in mammalian systems but also for investigating environmental and microbial metabolic processes. nsf.govsydney.edu.au The use of deuterated compounds can help to trace the flow of elements through microbial communities and to quantify the rates of key biogeochemical processes. nsf.govnih.gov

For instance, deuterated water has been used as a tracer to quantify microbial methane (B114726) production in coal-associated microbial communities. nsf.gov This approach allows for the tracking of hydrogen from water into methane, providing a direct measure of methanogenesis. nsf.gov Similarly, deuterated tracers can be employed to study the metabolism of various compounds by microorganisms in diverse environments, from soil and groundwater to marine ecosystems. nih.govnih.gov These studies are crucial for understanding the role of microbes in global nutrient cycles and for developing strategies for bioremediation. nsf.gov

Advanced Spectroscopic and Imaging Techniques for Deuterium Labeled Molecules

High-Resolution Mass Spectrometry for Isotopic Fine Structure and Metabolite Identification in Complex Samples

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of deuterated compounds like (+/-)-3-Methylpentanoic-D11 acid, offering unparalleled precision in mass determination. This capability allows for the resolution of isotopic fine structures, which are the subtle mass differences between ions of the same nominal mass but different elemental and isotopic compositions. nih.govwikipedia.orgresearchgate.net

When analyzing this compound in a complex biological matrix, HRMS can distinguish the fully deuterated molecule from its partially deuterated or non-deuterated counterparts, as well as from other endogenous metabolites with similar masses. The accurate mass of this compound (C6D11HO2) is 127.1528 Da. lgcstandards.com This precise mass measurement is critical for its unambiguous identification.

The isotopic fine structure arises from the mass differences between isotopes, such as the ~3 mDa difference between a deuterium (B1214612) atom and a carbon-13 atom. nih.gov Resolving these fine structures with instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers enables the confident identification of the number of deuterium atoms in a molecule, which is crucial for metabolic studies tracking the fate of the labeled compound. nih.govnih.gov

In the context of metabolite identification, this compound can be used as an internal standard for the quantification of endogenous 3-methylpentanoic acid. By spiking a biological sample with a known concentration of the deuterated standard, the ratio of the peak intensities of the labeled and unlabeled compounds allows for accurate quantification, compensating for sample loss during preparation and ionization variability in the mass spectrometer. This stable isotope dilution method is a gold standard in quantitative metabolomics. nih.gov

The fragmentation pattern of this compound in the mass spectrometer also provides structural information. A common fragmentation for carboxylic acids is the loss of the carboxyl group, but other characteristic losses can help confirm the identity of the molecule. youtube.comlibretexts.org

Table 1: Theoretical Isotopic Fine Structure for the Molecular Ion of this compound

| Isotopologue | Exact Mass (Da) | Relative Abundance (Theoretical) |

| C6D11HO2 | 127.1528 | 100% |

| ¹³CC5D11HO2 | 128.1562 | 6.6% |

| C6D10H2O2 | 126.1465 | Dependent on back-exchange |

This table presents a simplified, illustrative view of the expected major isotopic peaks for this compound. The actual spectrum would be more complex due to the natural abundance of other isotopes.

Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy for Positional Isomerism and Molecular Dynamics Studies

Deuterium (²H) NMR spectroscopy is a powerful technique for studying the structure and dynamics of deuterated molecules. wikipedia.org Unlike proton (¹H) NMR, which is often complicated by extensive spin-spin coupling, ²H NMR spectra are typically simpler and provide direct information about the local environment of the deuterium atoms. sigmaaldrich.com This makes it particularly well-suited for analyzing heavily deuterated molecules like this compound.

One of the key applications of ²H NMR is in the study of positional isomerism. While the synthesis of this compound aims for complete deuteration, ²H NMR can verify the positions and extent of deuterium incorporation. The chemical shift of each deuterium nucleus is sensitive to its specific location within the molecule, allowing for the differentiation of deuterons on the methyl group, the ethyl group, and the main chain. sigmaaldrich.com

Furthermore, ²H NMR is an exceptional tool for probing molecular dynamics over a wide range of timescales. nih.govnih.gov The quadrupolar nature of the deuterium nucleus results in relaxation times and lineshapes that are highly sensitive to molecular motion. wikipedia.org By measuring parameters such as the spin-lattice (T1) and spin-spin (T2) relaxation times, researchers can gain insights into the rotational and segmental motions of the molecule. For this compound, this could involve studying its flexibility in different solvent environments or its interactions within a biological membrane. nih.govnih.gov

In solid-state ²H NMR, the analysis of spectral lineshapes can provide detailed information about the orientation and dynamics of the C-D bonds. nih.gov This can be used to understand how the molecule is ordered in a solid matrix or a liquid crystal phase.

Table 2: Hypothetical ²H NMR Chemical Shifts and Their Significance for this compound

| Position of Deuterium | Hypothetical Chemical Shift (ppm) | Information Gained |

| -CD₃ (at C5) | ~0.9 | Confirms deuteration of the terminal methyl group. |

| -CD₂- (at C4) | ~1.4 | Provides insight into the flexibility of the ethyl group. |

| -CD- (at C3) | ~1.6 | Reports on the environment around the chiral center. |

| -CD₂- (at C2) | ~2.2 | Monitors the dynamics of the carbon adjacent to the carboxyl group. |

| -COOD | ~11-12 | Confirms deuteration of the carboxylic acid proton. |

These chemical shifts are illustrative and would vary based on the solvent and other experimental conditions. The analysis of peak widths and relaxation times would provide further dynamic information.

Raman Spectroscopy and Deuterium Metabolic Imaging (DMI) Applications for Spatial Metabolic Resolution

Raman spectroscopy and Deuterium Metabolic Imaging (DMI) are powerful techniques that can provide spatial information about the distribution and metabolism of deuterated molecules.

Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. ias.ac.in The resulting Raman spectrum provides a chemical fingerprint of a molecule, with specific peaks corresponding to different vibrational modes. researchgate.net The substitution of hydrogen with deuterium results in a predictable shift of the C-D vibrational frequencies to lower wavenumbers compared to the C-H frequencies, due to the heavier mass of deuterium. This isotopic shift allows for the specific detection of deuterated molecules like this compound, even in the presence of its non-deuterated counterparts or in a complex biological environment. rsc.orgaps.org

Raman microscopy can be used to map the spatial distribution of this compound within a cell or tissue sample with high spatial resolution, providing insights into its subcellular localization.

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI) based technique that allows for the non-invasive, 3D mapping of the metabolism of deuterated substrates in vivo. nih.govmdc-berlin.denih.gov By administering a deuterated tracer like this compound, DMI can track its uptake and conversion into various metabolites over time. ismrm.org This provides a dynamic view of metabolic pathways.

While DMI has been primarily demonstrated with deuterated glucose and acetate (B1210297) to study energy metabolism, the use of other deuterated tracers like short-chain fatty acids is a promising area of research. nih.gov If this compound is metabolized, DMI could potentially visualize the spatial distribution of its metabolic products, offering insights into fatty acid metabolism in different organs or in disease states. However, a major challenge for DMI is its inherently lower spatial resolution compared to other imaging modalities. nih.gov

Table 3: Hypothetical Raman Shifts for this compound

| Vibrational Mode | Hypothetical Raman Shift (cm⁻¹) | Significance |

| C-D Stretching | 2100-2250 | Signature peaks confirming the presence of deuterium. |

| C=O Stretching | ~1700 | Characteristic of the carboxylic acid group. |

| C-C Stretching | 800-1200 | Provides information about the carbon skeleton. |

| O-D Bending | ~1000 | Indicates the deuterated carboxyl group. |

These Raman shifts are illustrative and can be influenced by the molecular environment and physical state of the sample.

Emerging Research Directions and Future Applications of +/ 3 Methylpentanoic D11 Acid in Academic Science

Expansion into Untargeted Metabolomics and Lipidomics with Advanced Deuterated Standards

Untargeted metabolomics and lipidomics aim to comprehensively measure all small molecules in a biological sample, but face challenges in accurate quantification and compound identification due to matrix effects and ionization variability in mass spectrometry (MS). clearsynth.com Advanced deuterated internal standards, such as (+/-)-3-Methylpentanoic-D11 acid, are critical for overcoming these hurdles. clearsynth.comnih.gov

As an internal standard, a known quantity of this compound is added to a sample at the beginning of the analytical workflow. Because it is chemically almost identical to its non-deuterated counterpart, it experiences similar extraction losses and ionization suppression or enhancement in the mass spectrometer. aptochem.com However, its increased mass allows it to be distinguished from the endogenous analyte. scioninstruments.com By comparing the signal of the analyte to the known concentration of the deuterated standard, researchers can achieve precise and accurate quantification. clearsynth.com

The use of heavily deuterated standards like the D11 version of 3-methylpentanoic acid is particularly advantageous. The significant mass shift (+11 amu) ensures that its signal is well-separated from the natural isotopic distribution of the unlabeled analyte, preventing signal overlap and improving analytical robustness. aptochem.com While carbon-13 and nitrogen-15 (B135050) are also used for labeling, deuterium (B1214612) labeling is often more cost-effective and synthetically accessible for many molecules. aptochem.com However, care must be taken to ensure the deuterium labels are on non-exchangeable positions to prevent loss during sample preparation. sigmaaldrich.com

The development of mixtures containing multiple deuterated standards, including various fatty acids, glycerolipids, and sphingolipids, allows for the simultaneous quantification of numerous lipids in a single run. caymanchem.com this compound serves as a valuable component in such custom mixtures, particularly for studies focused on branched-chain fatty acid metabolism or microbial metabolic profiling.

Table 1: Comparison of Isotopic Labels for Metabolomics and Lipidomics

| Isotope | Key Advantages | Key Considerations | Typical Application |

| Deuterium (²H or D) | Cost-effective; High-level incorporation possible (e.g., D11); Significant mass shift. aptochem.com | Potential for H/D exchange in solution; Possible chromatographic separation from analyte; Can influence chemical properties (kinetic isotope effect). sigmaaldrich.com | Quantitative internal standards; Metabolic tracers. clearsynth.comnih.gov |

| Carbon-13 (¹³C) | Stable label with no exchange issues; Minimal impact on chemical properties. isotope.com | Higher cost of synthesis; Smaller mass shift per atom compared to deuterium. | Flux analysis; Quantitative internal standards where deuterium is unsuitable. nih.gov |

| Nitrogen-15 (¹⁵N) | Stable label with no exchange issues; Specific to nitrogen-containing compounds. symeres.com | Limited to specific classes of molecules (e.g., amino acids, nucleic acids, some lipids). | Tracing nitrogen metabolism; Proteomics. unl.pt |

Development of Novel Isotopic Labeling Strategies for Complex Biochemicals and Pathways

Isotopic labeling is a cornerstone technique for elucidating metabolic pathways and reaction mechanisms. wikipedia.org Introducing a labeled compound into a biological system and tracking the incorporation of the isotope into downstream products provides direct evidence of metabolic flow and connectivity. nih.gov this compound can serve as a building block or probe in the development of more sophisticated labeling strategies.

Recent innovations focus on late-stage isotopic labeling, where isotopes are introduced into complex molecules in the final steps of a synthesis. acs.org This approach is more efficient than building a molecule from small, pre-labeled precursors. x-chemrx.com Techniques like catalytic hydrogen isotope exchange (HIE), which uses heavy water (D₂O) as a deuterium source, allow for the deuteration of complex pharmaceuticals and natural products. x-chemrx.comresearchgate.net

Furthermore, flow chemistry is being adapted for isotope labeling, offering precise control over reaction conditions, improved safety, and enhanced yields. x-chemrx.com These advanced synthetic methods can be used to create novel deuterated probes from scaffolds like 3-methylpentanoic acid to investigate specific enzyme activities or metabolic chokepoints. By using a deuterated tracer, researchers can study the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different reaction rates. youtube.com Analyzing the KIE provides profound insight into the bond-breaking and bond-forming events within an enzyme's active site, helping to define the reaction mechanism. acs.org

Table 2: Modern Isotopic Labeling Strategies

| Strategy | Description | Advantage for Biochemical Studies |

| Metabolic Tracing | A labeled precursor (e.g., deuterated fatty acid) is introduced into cells or an organism, and its conversion into other metabolites is tracked by MS or NMR. nih.gov | Directly maps active metabolic pathways and determines metabolic flux. |

| Hydrogen Isotope Exchange (HIE) | Catalytic methods are used to exchange hydrogen atoms on a complex molecule with deuterium from a source like D₂O. acs.org | Enables late-stage labeling of complex biomolecules without requiring total synthesis. |

| Flow Chemistry Labeling | Isotopic labeling reactions are performed in a continuous flow reactor instead of a traditional batch flask. x-chemrx.com | Offers superior control, safety, and scalability for producing labeled compounds. |

| Kinetic Isotope Effect (KIE) Analysis | Reaction rates of deuterated versus non-deuterated substrates are compared. youtube.com | Provides detailed mechanistic information about the rate-limiting step of a reaction. |

Interdisciplinary Applications in Environmental Science, Food Science, and Industrial Biotechnology

The precision afforded by deuterated standards has led to their adoption in a range of applied sciences. This compound is a representative tool for these expanding applications.

Environmental Science: Accurate measurement of pollutants is essential for monitoring and remediation. Deuterated internal standards are used in quantitative methods, such as pyrolysis-GC/MS, to measure environmental contaminants like tire tread particles in soil and sediment. nih.gov They are also crucial for analyzing volatile organic compounds in drinking water, where they correct for variability during sample preparation and analysis. asme.org In hydrology, deuterated water itself is used as a conservative tracer to map groundwater flow and transport, providing data for water resource management. researchgate.netusgs.gov

Food Science: The safety and quality of food are paramount. Stable isotope dilution assays using labeled standards enable the precise quantification of metabolites, contaminants, and nutrients in complex food matrices. isolife.nl For example, ¹³C-labeled standards are used to measure compounds like chlorogenic acid and flavonoids in fruits and vegetables. isolife.nl A deuterated short-chain fatty acid standard like this compound would be highly applicable for quantifying fermentation products, flavor compounds, or potential spoilage markers in foods like cheese and cultured products.

Industrial Biotechnology: Optimizing microbial fermentation and biocatalysis is a key goal of industrial biotechnology. Isotopic tracers are invaluable for metabolic engineering, allowing researchers to understand how genetic modifications impact metabolic flux. nih.gov By feeding a deuterated substrate to a microbial culture, scientists can trace the efficiency of its conversion into a desired product, identifying bottlenecks and guiding strain improvement.

Table 3: Interdisciplinary Applications of Deuterated Standards

| Field | Specific Application | Role of Deuterated Standard |

| Environmental Science | Quantification of tire-wear particles in soil. nih.gov | Internal standard to correct for matrix effects and improve analytical accuracy. |

| Environmental Science | Tracing groundwater movement. researchgate.net | Used as a conservative tracer to model water flow and transport velocity. |

| Food Science | Analysis of β2-agonists in animal products. | Internal standard for accurate residue quantification in food safety testing. |

| Food Science | Quantifying metabolites in plant-based foods. isolife.nl | Isotope dilution mass spectrometry for quality control and nutritional analysis. |

| Industrial Biotechnology | Metabolic flux analysis in microbial fermentation. nih.gov | Tracer to map pathway utilization and optimize production of biochemicals. |

Integration of Deuterated Tracers with Advanced Computational Modeling for Deeper Mechanistic and Biological Understanding

The synergy between empirical data from isotopic tracers and the predictive power of computational models represents a frontier in systems biology and mechanistic chemistry. Deuterated tracers like this compound provide the real-world data needed to build, validate, and refine these models. nih.gov

In metabolic research, flux balance analysis and other computational models aim to predict the flow of metabolites through an organism's entire metabolic network. While these models are powerful, they are often underdetermined. Data from stable isotope tracing experiments provide essential constraints, allowing for the calculation of accurate, in vivo reaction rates. nih.gov The incorporation of deuterium from a tracer into various metabolic pools can be measured and compared against the model's predictions, enabling iterative refinement of the model until it accurately reflects biological reality.

Similarly, in physical organic chemistry and enzymology, computational methods like Density Functional Theory (DFT) are used to model reaction transition states. acs.org These models can predict the kinetic isotope effect (KIE) for a proposed mechanism. youtube.com By synthesizing a deuterated compound and experimentally measuring the KIE, researchers can directly test the validity of the computational model. acs.org Agreement between the predicted and experimental KIE provides strong support for the proposed mechanism, offering a level of mechanistic detail that is difficult to obtain by other means. nih.gov This integrated approach, combining deuterated tracers with computation, allows scientists to move beyond simple observation to a profound, quantitative, and predictive understanding of complex biological and chemical systems.

Table 4: Synergy of Deuterated Tracers and Computational Models

| Research Area | Experimental Data from Tracer | Computational Model | Integrated Outcome |

| Metabolic Engineering | Measurement of deuterium enrichment in downstream metabolites. nih.gov | Flux Balance Analysis (FBA) | Accurate quantification of metabolic fluxes through cellular pathways. |

| Enzymology | Experimentally measured Kinetic Isotope Effect (KIE). youtube.comacs.org | Quantum Mechanics (e.g., DFT) modeling of transition states. | Validation and refinement of proposed enzymatic reaction mechanisms. |

| Pharmacokinetics | Tracing the metabolic fate of a deuterated drug analog. symeres.com | Physiologically Based Pharmacokinetic (PBPK) models. | Improved prediction of drug absorption, distribution, metabolism, and excretion (ADME). |

| Environmental Fate | Tracking the degradation of a deuterated pollutant in a microcosm. | Environmental fate and transport models. | Enhanced prediction of pollutant persistence and breakdown pathways in ecosystems. |

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing (+/-)-3-Methylpentanoic-D11 acid with high isotopic purity, and how can these be methodologically addressed?

- Methodological Answer : Synthesis requires precise deuterium incorporation at 11 positions. Challenges include minimizing isotopic scrambling and ensuring regioselective deuteration. Strategies:

- Use deuterated precursors (e.g., CD3 groups) in multi-step reactions under controlled conditions (e.g., low-temperature catalytic hydrogenation with deuterium gas) .

- Validate isotopic purity via high-resolution mass spectrometry (HRMS) and <sup>2</sup>H-NMR to confirm deuterium distribution .

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C6HD11O2 | |

| Isotopic Purity | ≥98 atom% D (typical) |

Q. How do researchers differentiate between (+/-)-3-Methylpentanoic-D11 acid and its non-deuterated analog in metabolic studies?

- Methodological Answer :

- Isotopic Tracing : Use LC-MS/MS with selective ion monitoring (SIM) to track deuterated fragments.

- Kinetic Isotope Effects (KIEs) : Compare reaction rates in enzymatic assays; deuterated compounds exhibit slower C-D bond cleavage .

- Stable Isotope Labeling : Monitor <sup>2</sup>H incorporation in metabolites via isotopic ratio mass spectrometry (IRMS) .

Q. What analytical techniques are critical for characterizing the structural integrity of (+/-)-3-Methylpentanoic-D11 acid?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H-NMR to confirm absence of non-deuterated protons; <sup>13</sup>C-NMR for carbon backbone validation .

- FT-IR : Detect C-D stretching vibrations (~2100 cm<sup>-1</sup>) to verify deuteration .

- Chromatography : Reverse-phase HPLC with UV/Vis or evaporative light scattering detection (ELSD) to assess purity .

Advanced Research Questions

Q. How can researchers resolve spectral ambiguities in (+/-)-3-Methylpentanoic-D11 acid caused by isotopic isomerism?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to predict <sup>2</sup>H NMR chemical shifts and compare with experimental data .

- Isotopic Enrichment Analysis : Pair HRMS with fragmentation patterns to distinguish between D11 isotopomers and partial deuteration products .

- Example Workflow :

Synthesize compound with ≥98% D purity .

Collect HRMS and 2D-NMR data.

Cross-validate with computational predictions.

Q. What experimental designs are optimal for studying the environmental stability of (+/-)-3-Methylpentanoic-D11 acid in aqueous systems?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to UV light, varying pH, and microbial communities.

- Analytical Tools :

- SPE-LC-MS/MS for trace quantification in water samples .

- Stable Isotope Probing (SIP) : Track deuterium transfer to degradation byproducts .

- Statistical Analysis : Use ANOVA to compare degradation rates under different conditions .

Q. How do isotopic impurities in (+/-)-3-Methylpentanoic-D11 acid impact quantitative metabolic flux analysis, and how can these be corrected?

- Methodological Answer :

- Error Correction Models : Apply mass isotopomer distribution analysis (MIDA) to account for residual <sup>1</sup>H .

- Calibration Standards : Use synthetic isotopologs with defined D/H ratios to calibrate MS instruments .

- Limitation : Impurities <2% may still skew flux estimates in sensitive pathways (e.g., lipid metabolism) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) of (+/-)-3-Methylpentanoic-D11 acid across studies?

- Methodological Answer :

- Standardized Protocols : Replicate measurements using OECD guidelines for logP (shake-flask method) and solubility (saturation shake-flask) .

- Interlaboratory Comparisons : Share samples with independent labs to validate reproducibility .

- Computational Validation : Compare experimental data with predicted values via software like ACD/Labs or EPI Suite .

Experimental Design Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。